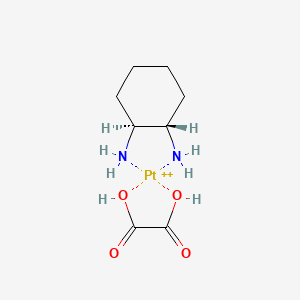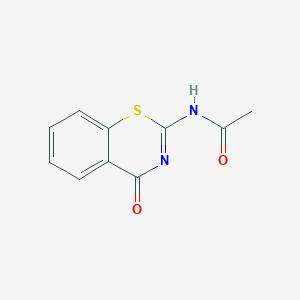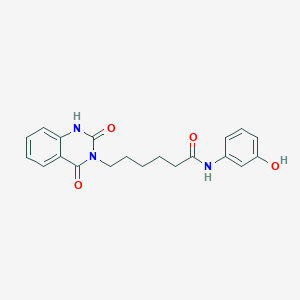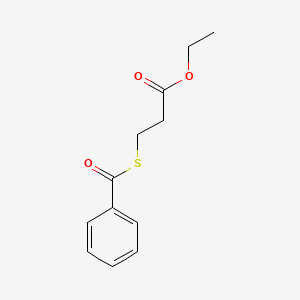
Platinum, (1,2-cyclohexanediamine-N,N')(ethanedioato(2-)-O,O')-, (SP-4-2-(1S-trans))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))-,: is a platinum-based compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is a part of the platinum coordination complexes, which are widely studied for their potential therapeutic properties, especially in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- involves the coordination of platinum with 1,2-cyclohexanediamine and ethanedioate ligands. The reaction typically occurs under controlled conditions, where platinum salts are reacted with the ligands in an aqueous or organic solvent. The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk, ensuring high purity and yield. The industrial methods also incorporate purification steps such as crystallization and filtration to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state complexes.
Reduction: It can also be reduced to lower oxidation state complexes using reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of other ligands such as chloride or ammonia under controlled pH and temperature.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while reduction reactions produce lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is studied for its coordination chemistry and the unique properties of platinum complexes. It serves as a model compound for understanding the behavior of platinum in various chemical environments.
Biology: In biological research, the compound is investigated for its interactions with biomolecules such as DNA and proteins. These studies help in understanding the biological activity and potential therapeutic applications of platinum complexes.
Medicine: The most significant application of this compound is in medicine, particularly in cancer treatment. Platinum-based drugs, including this compound, are used in chemotherapy to treat various types of cancer. They work by binding to DNA and disrupting the replication process, leading to cell death.
Industry: In the industrial sector, this compound is used in the development of catalysts for various chemical reactions. Its unique properties make it suitable for catalytic applications in organic synthesis and environmental remediation.
Mecanismo De Acción
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- involves its interaction with DNA. The compound binds to the DNA strands, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death. The molecular targets include the DNA bases, and the pathways involved are related to the DNA damage response and repair mechanisms.
Comparación Con Compuestos Similares
Cisplatin: Another platinum-based drug used in chemotherapy. It has a similar mechanism of action but different ligands.
Carboplatin: A derivative of cisplatin with a different ligand structure, offering a different toxicity profile.
Oxaliplatin: A platinum-based drug with a different ligand structure, used in the treatment of colorectal cancer.
Uniqueness: Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- is unique due to its specific ligand structure, which provides distinct chemical and biological properties. Its unique coordination environment allows for specific interactions with biological targets, making it a valuable compound in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C8H16N2O4Pt+2 |
|---|---|
Peso molecular |
399.31 g/mol |
Nombre IUPAC |
(1S,2S)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/t5-,6-;;/m0../s1 |
Clave InChI |
ZROHGHOFXNOHSO-USPAICOZSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)N)N.C(=O)(C(=O)O)O.[Pt+2] |
SMILES canónico |
C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085576.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14085578.png)
![(2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B14085596.png)
![5-(4-chlorophenyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14085600.png)
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085602.png)


![3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole](/img/structure/B14085628.png)

![10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14085632.png)
![2-(6-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085636.png)
